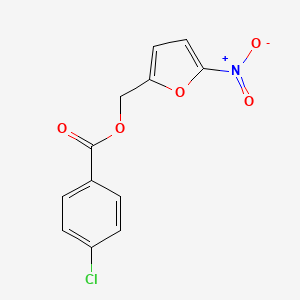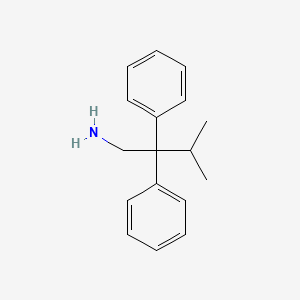
5-Methyl-1-nitro-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-nitro-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C₃H₅N₅O₂ and a molecular weight of 143.1041 g/mol . It is also known by other names such as 1H-1,2,4-Triazol-3-amine, 5-methyl-N-nitro-; 3-Methyl-5-nitroamino-1,2,4-triazone; and 3-Methyl-5-nitroamino-1,2,4-triazole . This compound is part of the triazole family, which is known for its diverse applications in various fields including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-nitro-1,2,4-triazol-3-amine typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 3-amino-1,2,4-triazole with methylating agents followed by nitration . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
5-Methyl-1-nitro-1,2,4-triazol-3-amine undergoes various chemical reactions including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-Methyl-1-amino-1,2,4-triazol-3-amine.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
5-Methyl-1-nitro-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs with antifungal and anticancer properties.
作用机制
The mechanism of action of 5-Methyl-1-nitro-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) which can damage cellular components. The triazole ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with low sensitivity and thermal stability.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A well-known explosive with high energy content but higher sensitivity compared to NTO.
2,4,6-Trinitrotoluene (TNT): Another high-energy material with widespread use in military applications.
Uniqueness
5-Methyl-1-nitro-1,2,4-triazol-3-amine is unique due to its combination of a methyl group and a nitro group on the triazole ring, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of other triazole derivatives and high-energy materials .
属性
CAS 编号 |
42216-41-1 |
|---|---|
分子式 |
C3H5N5O2 |
分子量 |
143.10 g/mol |
IUPAC 名称 |
5-methyl-1-nitro-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C3H5N5O2/c1-2-5-3(4)6-7(2)8(9)10/h1H3,(H2,4,6) |
InChI 键 |
DYSDPIBBBDKVFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


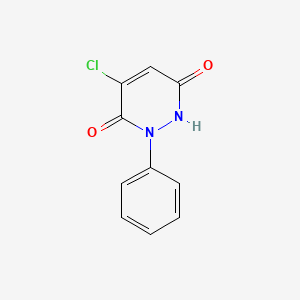
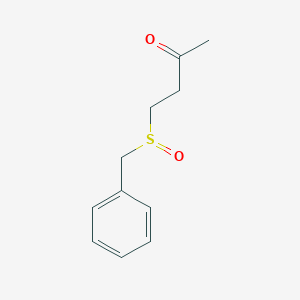
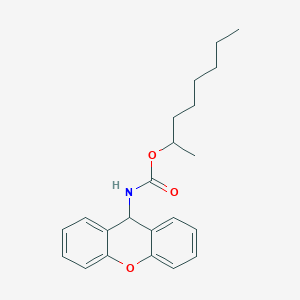
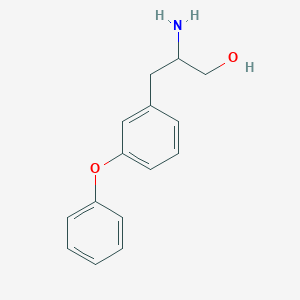
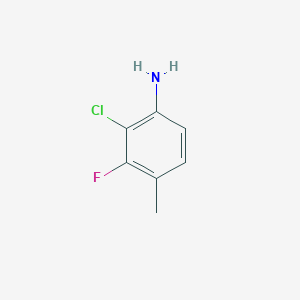
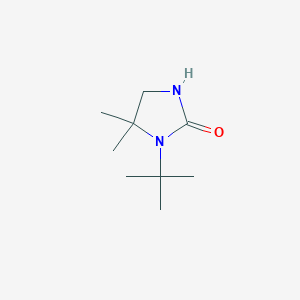
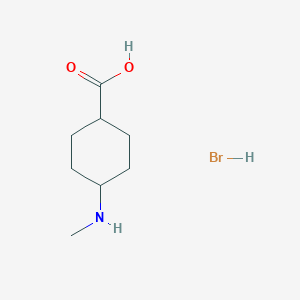
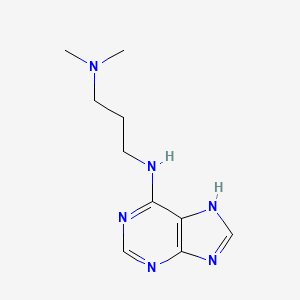
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
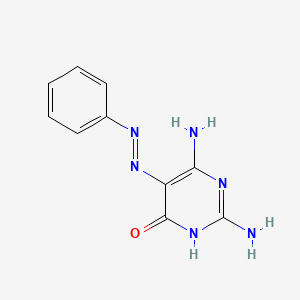
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)

